molecular formula C22H20FN5O3 B2453714 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896819-53-7

3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2453714
CAS RN: 896819-53-7
M. Wt: 421.432
InChI Key: VQTNIMICNQZKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

A study on a series of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione highlighted the discovery of compounds with significant affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A). This includes a compound showing potential antidepressant and anxiolytic effects in vivo, suggesting a basis for further exploration of similar structures for psychiatric disorders treatment (Zagórska et al., 2016).

Antimycobacterial Activity

Research into 4-substituted 1-(p-methoxybenzyl)imidazoles, designed to mimic structures of potent antimycobacterial agents, reveals the synthesis of compounds with potential antimycobacterial properties. This study suggests that modifying the core structure to include furan and benzyl groups might influence antimycobacterial efficacy, providing a framework for developing new treatments for mycobacterial infections (Miranda & Gundersen, 2009).

Dual-Target Ligands for Neurodegenerative Diseases

A library of compounds based on the annelated xanthine scaffold, including N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones, was synthesized to target both A2A adenosine receptors and monoamine oxidase B. These dual-target ligands may provide symptomatic relief and potentially modify the progression of neurodegenerative diseases, highlighting the importance of the imidazo[2,1-f]purine core in developing new therapeutic agents (Załuski et al., 2019).

Anticonvulsant Activity

The synthesis and evaluation of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated less activity against maximal electroshock-induced seizures in rats compared to the parent compound. This suggests that specific structural features of the imidazo[2,1-f]purine derivatives are crucial for their anticonvulsant properties (Kelley et al., 1995).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-17-5-4-10-31-17)25(3)22(30)27(20(18)29)11-15-6-8-16(23)9-7-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTNIMICNQZKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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